1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique fused ring structure, which combines a benzene ring and a pyridine ring. It is recognized for its potential applications in medicinal chemistry and organic synthesis, particularly as a building block for more complex heterocyclic compounds and as a candidate for various biological studies.
The compound is cataloged with the CAS number 108651-01-0 and can be sourced from various chemical suppliers. It falls under the classification of naphthyridines, which are known for their diverse biological activities. The structural complexity of 1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one allows for modifications that enhance its pharmacological properties.
The synthesis of 1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one can be achieved through several methods:
The synthesis often requires careful monitoring of reaction conditions such as temperature, solvent choice, and the presence of catalysts to optimize yield and purity. While detailed industrial production methods are not extensively documented, principles from large-scale organic synthesis can be applied to enhance efficiency.
The molecular formula is C12H12N2O, with a molecular weight of approximately 200.24 g/mol. The compound exhibits specific stereochemistry due to its tetrahydro configuration.
1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one participates in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed. For instance:
The mechanism of action for 1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one primarily involves its role as a phosphodiesterase 5 inhibitor. By binding to the active site of phosphodiesterase 5 enzymes, it prevents the breakdown of cyclic guanosine monophosphate (cGMP). This inhibition leads to increased cGMP levels in cells, resulting in physiological effects such as vasodilation and enhanced cognitive function .
Relevant data on these properties can be critical for applications in drug formulation and synthesis.
1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one has several notable applications:
The core scaffold 1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one follows systematic IUPAC conventions for polycyclic heterocycles. The name specifies:
Isomeric relationships arise from nitrogen atom placement, ring saturation, and fusion patterns. For example:
Table 1: Nomenclature of Key Derivatives
Substituents | CAS Number | Systematic Name |
---|---|---|
8-Fluoro | 1338652-61-1 | 8-Fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one |
5-Methyl-2-(trifluoroacetyl) | 1553688-41-7 | 5-Methyl-2-(2,2,2-trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one |
8-Ethyl-5-methyl | 1355196-31-4 | 8-Ethyl-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one |
The scaffold combines a partially saturated 1,6-naphthyridine fused to a benzene ring, with a lactam moiety at position 10. Key structural attributes include:
Table 2: Stereoelectronic Properties of Representative Derivatives
Compound | Molecular Formula | Dipole Moment (Debye) | Key Structural Perturbation |
---|---|---|---|
8-Fluoro-2-(trifluoroacetyl) derivative | C₁₄H₁₀F₄N₂O₂ | 5.2 | Torsional strain at N2-C13 bond (146.95°) |
5-Methyl-2-(trifluoroacetyl) derivative | C₁₅H₁₃F₃N₂O₂ | 4.8 | Methyl-induced chair distortion in piperidine |
8-Chloro parent analog | C₁₂H₁₁ClN₂O | 3.9 | Planar benzo ring with minimal steric clash |
This tricyclic system bridges features of bi- and tricyclic nitrogen heterocycles, yet exhibits distinct properties:
Table 3: Structural and Electronic Comparison with Key Heterocycles
Heterocycle | Ring System | Nitrogen Atoms | Key Distinguishing Feature | Bioactivity Relevance |
---|---|---|---|---|
Tetrahydrobenzo[b][1,6]naphthyridinone | Tricyclic, planar | 2 (positions 1,6) | Lactam at C10, high dipole moment | MAO-B inhibition, kinase modulation |
Quinoline | Bicyclic, planar | 1 | Electrophile-sensitive N at position 1 | Antimalarial agents |
Tetrahydroisoquinoline | Tricyclic, non-planar | 1 | Basic amine without lactam | Opioid receptor ligands |
1,4-Benzodiazepine | Tricyclic, puckered | 2 (1,4-positions) | Seven-membered diazepine ring | Anxiolytic drugs |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0